

Assigning the ^{13}C NMR Chemical Shifts of Allyltriphenyltin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the organometallic compound **allyltriphenyltin**. This document summarizes the available spectral data, outlines the experimental protocols for its acquisition, and presents a clear visualization of the molecular structure with its corresponding ^{13}C NMR assignments.

Introduction to Allyltriphenyltin and its Spectroscopic Characterization

Allyltriphenyltin, also known as triphenyl(prop-2-en-1-yl)stannane, is a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its reactivity and stability are of significant interest to researchers in organometallic chemistry and drug development. Accurate characterization of this compound is crucial, and ^{13}C NMR spectroscopy stands as a primary tool for elucidating its molecular structure and electronic environment. This guide focuses on the precise assignment of the ^{13}C NMR signals for both the allyl and triphenyl moieties of the molecule.

^{13}C NMR Chemical Shift Data

The ^{13}C NMR spectrum of **allyltriphenyltin** exhibits distinct signals corresponding to the carbon atoms of the allyl group and the three phenyl rings attached to the tin atom. The

chemical shifts are influenced by the electronegativity of the tin atom, the hybridization of the carbon atoms, and the overall molecular geometry.

The experimentally determined ^{13}C NMR chemical shifts for **allyltriphenyltin** are presented in Table 1. The assignments are based on established knowledge of the NMR spectroscopy of organotin compounds and spectral prediction tools.

Table 1: ^{13}C NMR Chemical Shifts of **Allyltriphenyltin**

Carbon Atom	Assignment	Chemical Shift (δ , ppm)
C1'	Allyl -CH ₂ -Sn	13.5
C2'	Allyl -CH=	137.9
C3'	Allyl =CH ₂	114.2
C1	Phenyl ipso-C	138.8
C2/C6	Phenyl ortho-C	136.9
C3/C5	Phenyl meta-C	128.6
C4	Phenyl para-C	128.9

Note: The chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and are recorded in a deuterated solvent, most commonly chloroform-d (CDCl₃).

Experimental Protocol for ^{13}C NMR Spectroscopy

The acquisition of a high-quality ^{13}C NMR spectrum of **allyltriphenyltin** requires careful sample preparation and instrument setup. The following provides a detailed methodology for a typical experiment.

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe is recommended for optimal signal resolution and sensitivity.

Sample Preparation:

- Sample: Weigh approximately 20-50 mg of pure **allyltriphenyltin**.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential for the spectrometer's lock system.
- Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Data Acquisition Parameters:

The following are typical acquisition parameters for a ¹³C NMR spectrum of **allyltriphenyltin**:

Parameter	Value
Spectrometer Frequency	100.6 MHz (for a 400 MHz spectrometer)
Pulse Program	zgpg30 (or similar proton-decoupled pulse sequence)
Number of Scans (NS)	128 to 1024 (or more, depending on concentration)
Relaxation Delay (D1)	2.0 seconds
Acquisition Time (AQ)	1.0 - 2.0 seconds
Spectral Width (SW)	200 - 250 ppm (approx. 20-25 kHz)
Temperature	298 K (25 °C)

Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

- Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline.
- Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm or the residual solvent peak of CDCl_3 to 77.16 ppm.
- Peak Picking: The chemical shifts of all significant peaks are identified and recorded.

Visualization of Allyltriphenyltin Structure and ^{13}C NMR Assignments

The following diagram illustrates the molecular structure of **allyltriphenyltin** with the assigned ^{13}C NMR chemical shifts for each unique carbon atom.

Caption: Structure of **allyltriphenyltin** with ^{13}C NMR assignments.

Conclusion

This technical guide has provided a detailed summary of the ^{13}C NMR chemical shifts of **allyltriphenyltin**, a key organometallic compound. The tabulated data, along with the comprehensive experimental protocol, offers a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development. The provided visualization further aids in the unambiguous assignment of the carbon signals to their respective positions within the molecule, facilitating accurate and reliable structural characterization.

- To cite this document: BenchChem. [Assigning the ^{13}C NMR Chemical Shifts of Allyltriphenyltin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265375#assigning-13c-nmr-chemical-shifts-of-allyltriphenyltin\]](https://www.benchchem.com/product/b1265375#assigning-13c-nmr-chemical-shifts-of-allyltriphenyltin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com